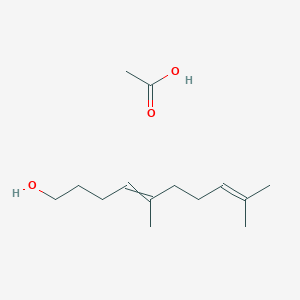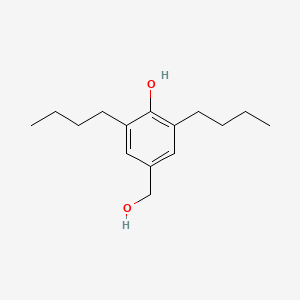
2,6-Dibutyl-4-(hydroxymethyl)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Dibutyl-4-(hydroxymethyl)phenol is a phenolic compound characterized by the presence of two butyl groups and a hydroxymethyl group attached to a benzene ring. Phenolic compounds are known for their antioxidant properties and are widely used in various industries, including food, cosmetics, and pharmaceuticals.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dibutyl-4-(hydroxymethyl)phenol typically involves the alkylation of phenol with butyl groups followed by the introduction of a hydroxymethyl group. One common method is the reaction of phenol with butyl bromide in the presence of a base such as sodium hydroxide. The resulting 2,6-dibutylphenol is then subjected to a formylation reaction using formaldehyde and a catalyst like stannic chloride to introduce the hydroxymethyl group .
Industrial Production Methods
Industrial production of this compound often involves large-scale batch or continuous processes. The key steps include the alkylation of phenol and subsequent formylation. The reaction conditions are optimized to ensure high yield and purity of the final product. Catalysts and solvents are carefully selected to facilitate the reactions and minimize by-products.
化学反応の分析
Types of Reactions
2,6-Dibutyl-4-(hydroxymethyl)phenol undergoes various chemical reactions, including:
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride
Substitution: Nucleophiles such as amines or thiols
Major Products Formed
Oxidation: 2,6-Dibutyl-4-formylphenol, 2,6-Dibutyl-4-carboxyphenol
Reduction: 2,6-Dibutyl-4-methylphenol
Substitution: Various substituted phenols depending on the nucleophile used
科学的研究の応用
2,6-Dibutyl-4-(hydroxymethyl)phenol has several scientific research applications:
作用機序
The antioxidant properties of 2,6-Dibutyl-4-(hydroxymethyl)phenol are primarily due to its ability to donate hydrogen atoms or electrons to free radicals, thereby neutralizing them and preventing oxidative damage. The hydroxymethyl group enhances its reactivity towards free radicals, making it an effective antioxidant . The compound interacts with molecular targets such as lipid radicals and reactive oxygen species, interrupting the chain reactions that lead to lipid peroxidation and cellular damage .
類似化合物との比較
2,6-Dibutyl-4-(hydroxymethyl)phenol can be compared with other phenolic antioxidants such as:
Butylated hydroxytoluene (BHT): Similar in structure but with tert-butyl groups instead of butyl groups.
Butylated hydroxyanisole (BHA): Contains methoxy groups instead of hydroxymethyl groups.
2,6-Di-tert-butyl-4-methylphenol: Lacks the hydroxymethyl group but has similar antioxidant properties.
The uniqueness of this compound lies in its specific substitution pattern, which provides a balance of lipophilicity and reactivity, making it suitable for various applications where both solubility and antioxidant activity are required.
特性
CAS番号 |
93265-29-3 |
|---|---|
分子式 |
C15H24O2 |
分子量 |
236.35 g/mol |
IUPAC名 |
2,6-dibutyl-4-(hydroxymethyl)phenol |
InChI |
InChI=1S/C15H24O2/c1-3-5-7-13-9-12(11-16)10-14(15(13)17)8-6-4-2/h9-10,16-17H,3-8,11H2,1-2H3 |
InChIキー |
YBURHQUHENASJU-UHFFFAOYSA-N |
正規SMILES |
CCCCC1=CC(=CC(=C1O)CCCC)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[1-(4-nitrophenyl)propan-2-yl]acetamide](/img/structure/B14347731.png)
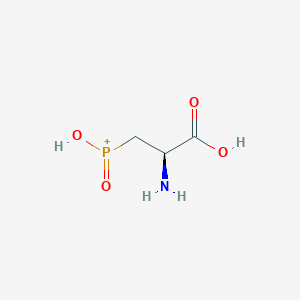



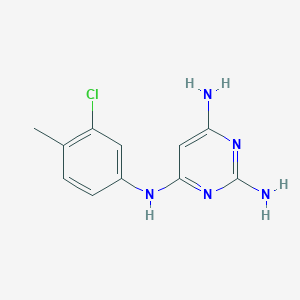
![2-[2-(4-Oxonaphthalen-1(4H)-ylidene)hydrazinyl]benzene-1-sulfonic acid](/img/structure/B14347746.png)
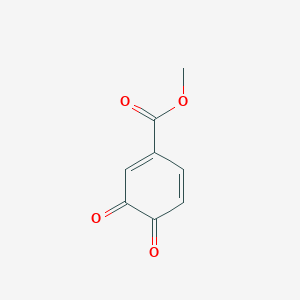
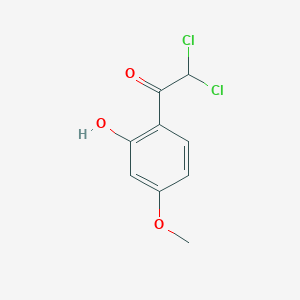
![N-[2-(Naphthalen-2-yl)propan-2-yl]-2-phenylacetamide](/img/structure/B14347759.png)

